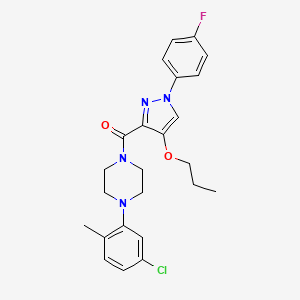
(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)methanone is a useful research compound. Its molecular formula is C24H26ClFN4O2 and its molecular weight is 456.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Therapeutic Applications
Anticancer Activity
Research indicates that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain piperazine derivatives can induce apoptosis in small cell lung cancer (SCLC) cells through mechanisms that may involve covalent modification of critical proteins . The specific compound shows promise in this regard, with modifications enhancing its potency against various cancer cell lines.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Analogous compounds have been synthesized that display notable efficacy against a range of bacterial strains. For example, the introduction of different substituents on the piperazine ring has led to enhanced antibacterial effects, suggesting a viable path for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like (4-(5-chloro-2-methylphenyl)piperazin-1-yl)(1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)methanone. Variations in substituents on the piperazine and pyrazole rings significantly impact biological activity. For instance:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Chlorine at R1 | Slightly improved potency | |
| Bromine at R2 | Enhanced activity by 5 to 7-fold | |
| Fluorine at R3 | Reduced activity |
These findings suggest that careful modification of the compound's structure can lead to substantial improvements in its therapeutic profile.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of Piperazine Derivative : The initial step often involves the reaction of 5-chloro-2-methylphenylpiperazine with appropriate acyl chlorides to form the desired piperazine derivative.
- Pyrazole Ring Formation : Subsequent reactions lead to the formation of the pyrazole ring through cyclization processes involving 4-fluorophenyl and propoxy substituents.
- Final Coupling Reaction : The final product is obtained through coupling reactions that link the piperazine and pyrazole moieties via methanone functionalization.
Case Studies
Several studies have highlighted the potential applications of this compound:
- A study focused on the synthesis and characterization of related pyrazole derivatives demonstrated their effectiveness as anticancer agents, with some compounds exhibiting IC50 values in the nanomolar range against specific cancer cell lines .
- Another investigation into piperazine-based compounds revealed their ability to inhibit tyrosinase activity, suggesting a role in treating hyperpigmentation disorders . The structural modifications were critical for enhancing binding affinity to the enzyme's active site.
属性
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[1-(4-fluorophenyl)-4-propoxypyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClFN4O2/c1-3-14-32-22-16-30(20-8-6-19(26)7-9-20)27-23(22)24(31)29-12-10-28(11-13-29)21-15-18(25)5-4-17(21)2/h4-9,15-16H,3,10-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPZGOOQOKRELZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














